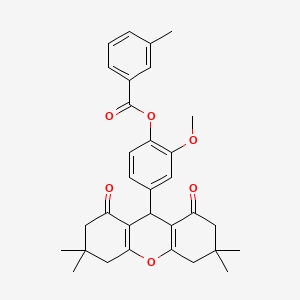![molecular formula C20H20N2O3S2 B15031402 (5Z)-5-(2,4-dimethoxybenzylidene)-3-[4-(dimethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15031402.png)
(5Z)-5-(2,4-dimethoxybenzylidene)-3-[4-(dimethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxyphenyl group, and a dimethylaminophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of a thiourea derivative under acidic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl or dimethylaminophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones with various functional groups.
Applications De Recherche Scientifique
(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
(5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can be compared with other similar compounds, such as:
Allylamine: An unsaturated amine with applications in polymer synthesis and pharmaceuticals.
4-Methoxyphenethylamine: A precursor for the synthesis of various organic compounds and used in medicinal chemistry.
2-Thiophenemethylamine: A thiophene derivative used in the synthesis of heterocyclic compounds.
These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of (5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[4-(DIMETHYLAMINO)PHENYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE .
Propriétés
Formule moléculaire |
C20H20N2O3S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S2/c1-21(2)14-6-8-15(9-7-14)22-19(23)18(27-20(22)26)11-13-5-10-16(24-3)12-17(13)25-4/h5-12H,1-4H3/b18-11- |
Clé InChI |
PCAITDPHPJBOOI-WQRHYEAKSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-imino-N-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031322.png)
![3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031327.png)
![Methyl (4-{4-[(3-methylphenyl)amino]phthalazin-1-yl}phenoxy)acetate](/img/structure/B15031342.png)
![4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15031344.png)
![3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol](/img/structure/B15031354.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15031362.png)

![(4Z)-4-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B15031378.png)
![5-ethyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B15031394.png)
![1-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B15031410.png)
![(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15031415.png)
![(7Z)-7-(4-nitrobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15031419.png)
![1-{5-ethoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B15031426.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15031436.png)
